molecular formula C20H23NO4 B14090690 N-Methylhernagine

N-Methylhernagine

Cat. No.: B14090690
M. Wt: 341.4 g/mol
InChI Key: KJAVJETZYFENNG-ZDUSSCGKSA-N
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Description

N-Methylhernagine is an aporphine alkaloid characterized by a methyl group substitution on the nitrogen atom of its heterocyclic ring. It is naturally occurring in plants such as Alseodaphne pendulifolia , Berberis libanotica , and Aconitum heterophyllum . This compound has garnered attention due to its diverse biological activities, including antiplasmodial (IC50: 0.738–1.814 μg/mL against Plasmodium falciparum K1 strain) and antioxidant properties, where it contributes to the inhibition of enzymatic browning in plant tissues by scavenging free radicals . Analytical characterization via UHPLC-MS/MS QToF reveals a molecular ion peak at m/z 341.1627 , and it elutes at a retention time of 15.94 minutes under specific chromatographic conditions .

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

(6aS)-1,2,11-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol

InChI

InChI=1S/C20H23NO4/c1-21-8-7-12-10-15(23-2)20(25-4)18-16(12)13(21)9-11-5-6-14(22)19(24-3)17(11)18/h5-6,10,13,22H,7-9H2,1-4H3/t13-/m0/s1

InChI Key

KJAVJETZYFENNG-ZDUSSCGKSA-N

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)O)OC)OC)OC

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)O)OC)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of N-Methylhernagine involves several steps, typically starting with the preparation of the core structure, followed by the introduction of functional groups. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

N-Methylhernagine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives of this compound .

Scientific Research Applications

N-Methylhernagine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, this compound is studied for its potential therapeutic effects and as a tool for drug discovery .

Mechanism of Action

The mechanism of action of N-Methylhernagine involves its interaction with specific molecular targets and pathways within cells. While the exact targets are not fully elucidated, it is believed to modulate various signaling pathways, leading to changes in cellular function. These interactions can result in a range of biological effects, depending on the context and concentration of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

N-Methylhernagine belongs to the aporphine alkaloid class, which shares a tetracyclic skeleton. Key structural analogs include:

  • Hernagine : The parent compound lacking the N-methyl group.
  • Oxohernagine : Features a ketone substitution at the C7 position.
  • This compound : Distinguished by methylation at the N6 position.
Table 1: Structural and Physicochemical Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
Hernagine C18H17NO2 285.34 Aporphine core, no methyl group on nitrogen
This compound C19H19NO2 299.36 N6-methylated aporphine
Oxohernagine C18H15NO3 299.32 C7 ketone substitution

Analytical and Pharmacokinetic Properties

Table 3: Analytical Data from Chromatographic and Spectroscopic Studies
Compound Retention Time (min) ESI-MS (m/z) Key Spectral Features
Hernagine 47.13 (GC-MS) Not reported IR: N-H stretch (3300 cm<sup>-1</sup>)
This compound 15.94 341.1627 MS/MS fragments at m/z 299, 281
Oxohernagine Not reported Not reported <sup>13</sup>C NMR: C7 carbonyl (δ 205 ppm)
  • This compound : Exhibits a distinct protonated molecular ion at m/z 341.1627 in UHPLC-MS/MS, with fragmentation patterns confirming the methylated aporphine backbone .
  • Hernagine: Identified via GC-MS in Berberis libanotica extracts, with a retention time of 47.13 minutes .

Natural Sources and Ecological Roles

  • This compound: Isolated from Alseodaphne pendulifolia stems , Aconitum heterophyllum metabolites , and Berberis libanotica leaf extracts .
  • Hernagine: Co-occurs with this compound in Alseodaphne pendulifolia and Berberis libanotica, suggesting a biosynthetic relationship .
  • Ecological Significance : These alkaloids may serve as plant defense molecules against pathogens or herbivores, given their antiplasmodial and enzymatic inhibition activities .

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